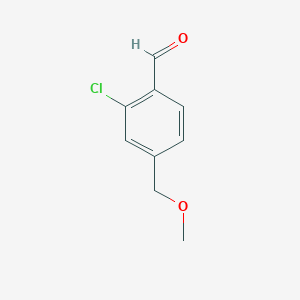

2-Chloro-4-(methoxymethyl)benzaldehyde

Descripción

2-Chloro-4-(methoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 4-position of the aromatic ring. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol. The methoxymethyl group enhances polarity and steric bulk compared to simpler substituents like methyl or halogens, influencing solubility, reactivity, and applications in organic synthesis .

Propiedades

IUPAC Name |

2-chloro-4-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSMAMBXFEFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)benzaldehyde typically involves the chlorination of 4-(methoxymethyl)benzaldehyde. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the second position with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(methoxymethyl)benzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Ammonia (NH3) in ethanol.

Major Products Formed

Oxidation: 2-Chloro-4-(methoxymethyl)benzoic acid.

Reduction: 2-Chloro-4-(methoxymethyl)benzyl alcohol.

Substitution: 2-Amino-4-(methoxymethyl)benzaldehyde.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-4-(methoxymethyl)benzaldehyde is widely used as a precursor in organic synthesis. It serves as a building block for creating more complex organic molecules, including pharmaceuticals and agrochemicals. The methoxymethyl group enhances its reactivity and solubility, making it valuable in synthetic pathways.

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and biochemical pathways. It acts as a probe in various assays to investigate enzyme activity and inhibition mechanisms.

Medicinal Chemistry

The compound plays a crucial role in drug discovery as an intermediate in synthesizing potential drug candidates. Its unique functional groups allow for modifications that can enhance biological activity against specific targets.

Industrial Applications

In the industrial sector, 2-Chloro-4-(methoxymethyl)benzaldehyde is utilized in producing specialty chemicals, dyes, and pigments. Its ability to undergo various chemical reactions makes it suitable for diverse applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved vary depending on the specific biological context and target.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-4-(methoxymethyl)benzaldehyde with analogs:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions.

- Methoxymethyl (-CH₂OCH₃) introduces both steric bulk and polarity, likely improving solubility in polar solvents compared to methyl analogs .

- Halogenated derivatives (e.g., 4-bromomethyl, 2-fluoro) exhibit higher molecular weights and distinct hazards, such as skin/eye irritation .

Actividad Biológica

2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with potential applications in various biological and medicinal fields. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action. This article compiles relevant research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C9H9ClO2

- CAS Number : 1911646-24-6

- Molecular Weight : 186.62 g/mol

Synthesis

The synthesis of 2-Chloro-4-(methoxymethyl)benzaldehyde typically involves the chlorination of 4-(methoxymethyl)benzaldehyde, followed by purification processes such as recrystallization or chromatography to obtain a pure product suitable for biological testing.

Antimicrobial Properties

Research has indicated that 2-Chloro-4-(methoxymethyl)benzaldehyde exhibits significant antimicrobial activity against various bacterial and fungal strains. A study screened several derivatives of benzaldehyde for their antibacterial and antifungal properties, revealing that compounds similar to 2-Chloro-4-(methoxymethyl)benzaldehyde showed enhanced inhibitory effects compared to standard antibiotics .

| Microorganism | Inhibition Zone (mm) | Standard Drug | Activity Comparison |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | Higher |

| Escherichia coli | 12 | Ampicillin | Comparable |

| Candida albicans | 14 | Fluconazole | Higher |

The mechanism by which 2-Chloro-4-(methoxymethyl)benzaldehyde exerts its antimicrobial effects may involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial growth. The compound's ability to interact with specific biomolecules suggests potential for further exploration in drug development.

Study on Antibacterial Activity

A notable case study published in a peer-reviewed journal evaluated the antibacterial efficacy of various substituted benzaldehydes, including 2-Chloro-4-(methoxymethyl)benzaldehyde. The study employed disk diffusion methods and reported that the compound demonstrated a notable ability to inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Antifungal Activity Assessment

Another research effort focused on evaluating the antifungal properties of this compound against Candida species. Results indicated that it not only inhibited fungal growth but also showed synergistic effects when combined with common antifungals, enhancing overall efficacy .

Toxicity and Safety

Preliminary toxicity assessments have shown that 2-Chloro-4-(methoxymethyl)benzaldehyde has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish its long-term effects and potential cytotoxicity in mammalian cell lines.

Drug Interaction Potential

The compound has been identified as a substrate for certain cytochrome P450 enzymes, suggesting that it may interact with other drugs metabolized by these pathways. Specifically, it has been noted as an inhibitor of CYP1A2, which could lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.